molecular formula C18H15N5O B038787 9-Benzhydryladenine 1-oxide CAS No. 122365-35-9

9-Benzhydryladenine 1-oxide

Cat. No. B038787
CAS RN: 122365-35-9
M. Wt: 317.3 g/mol
InChI Key: KGXVSELUQPYRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzhydryladenine 1-oxide, also known as BA-1-oxide, is a synthetic cytokinin that has been widely used in plant research due to its ability to promote cell division and differentiation. This compound has also been studied for its potential applications in human health and medicine.

Mechanism of Action

9-Benzhydryladenine 1-oxide acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It promotes cell division by stimulating the synthesis of proteins and nucleic acids, and also regulates gene expression by activating specific transcription factors.
Biochemical and Physiological Effects:
9-Benzhydryladenine 1-oxide has been shown to affect various biochemical and physiological processes in plants, including photosynthesis, respiration, and ion transport. It also modulates the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.

Advantages and Limitations for Lab Experiments

9-Benzhydryladenine 1-oxide has several advantages as a tool for plant research, including its high solubility in water and its stability over a wide pH range. However, its effects can vary depending on the plant species, tissue type, and concentration used. In addition, 9-Benzhydryladenine 1-oxide can be expensive and may not be readily available in some regions.

Future Directions

There are several areas of research that could benefit from further investigation of 9-Benzhydryladenine 1-oxide. These include:
1. Development of new synthesis methods to improve the yield and purity of 9-Benzhydryladenine 1-oxide.
2. Investigation of the molecular mechanisms underlying the effects of 9-Benzhydryladenine 1-oxide on plant growth and development.
3. Evaluation of the potential applications of 9-Benzhydryladenine 1-oxide in crop improvement and stress tolerance.
4. Study of the effects of 9-Benzhydryladenine 1-oxide on plant-microbe interactions and soil ecology.
5. Exploration of the potential use of 9-Benzhydryladenine 1-oxide in human health and medicine, such as in wound healing and tissue regeneration.
In conclusion, 9-Benzhydryladenine 1-oxide is a synthetic cytokinin that has been extensively studied for its effects on plant growth and development. Its mechanism of action involves the regulation of cell division and differentiation, and it has been shown to affect various biochemical and physiological processes in plants. While 9-Benzhydryladenine 1-oxide has several advantages as a tool for plant research, further investigation is needed to fully understand its potential applications in human health and medicine.

Synthesis Methods

9-Benzhydryladenine 1-oxide can be synthesized through several methods, including the reaction of benzhydrylamine with adenine and subsequent oxidation with hydrogen peroxide. Other methods involve the use of potassium permanganate or sodium hypochlorite as oxidizing agents.

Scientific Research Applications

9-Benzhydryladenine 1-oxide has been extensively studied for its effects on plant growth and development. It has been found to promote shoot and root growth, delay senescence, and enhance resistance to stress. In addition, 9-Benzhydryladenine 1-oxide has been used in tissue culture and micropropagation of various plant species.

properties

CAS RN

122365-35-9

Product Name

9-Benzhydryladenine 1-oxide

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

9-benzhydryl-1-hydroxypurin-6-imine

InChI

InChI=1S/C18H15N5O/c19-17-15-18(21-12-23(17)24)22(11-20-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19,24H

InChI Key

KGXVSELUQPYRLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C3N=CN(C4=N)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C3N=CN(C4=N)O

synonyms

9-benzhydryl-1-hydroxy-purin-6-imine

Origin of Product

United States

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